2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate

Beschreibung

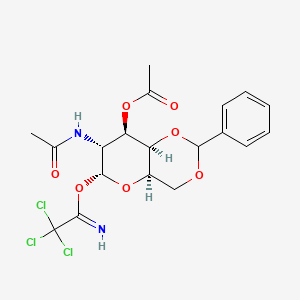

This compound (CAS 171973-69-6, molecular formula C₁₉H₂₁Cl₃N₂O₇, MW 495.74) is a critical intermediate in carbohydrate chemistry. It features a trichloroacetimidate group at the anomeric position, an acetyl group at the 3-O position, and a benzylidene-protected 4,6-O diol. Its primary applications include synthesizing N-acetyllactosamine derivatives and complex glycans for glycobiology studies . The benzylidene group ensures regioselective reactivity, while the trichloroacetimidate acts as a potent leaving group for glycosylation reactions .

Eigenschaften

IUPAC Name |

[(4aR,6R,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25)/t12-,13-,14+,15-,16?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITIXZADLMPSAR-ZKSLVMDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC(=N)C(Cl)(Cl)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl3N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746908 | |

| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171973-69-6 | |

| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-Acetamido-2-deoxy-D-galactose

The starting material, D-galactosamine, is acetylated at the 2-amino group using acetic anhydride in aqueous sodium bicarbonate. This reaction proceeds via nucleophilic acyl substitution, yielding 2-acetamido-2-deoxy-D-galactose in >85% yield. Excess acetic anhydride ensures complete acetylation, while bicarbonate neutralizes liberated acid.

4,6-O-Benzylidene Protection

The 4- and 6-hydroxyl groups are protected as a benzylidene acetal using benzaldehyde dimethyl acetal and camphorsulfonic acid (CSA) in dimethylformamide (DMF). The reaction mechanism involves acid-catalyzed formation of an oxonium ion, followed by nucleophilic attack by the 4- and 6-hydroxyls to form a six-membered cyclic acetal. This step achieves >90% regioselectivity due to the equatorial preference of the benzylidene group in galactopyranose derivatives.

Reaction Conditions :

-

Reagents : Benzaldehyde dimethyl acetal (1.2 eq), CSA (0.1 eq)

-

Solvent : Anhydrous DMF

-

Temperature : 60°C, 4 hours

-

Yield : 78–82%

3-O-Acetylation

The remaining 3-hydroxyl group is acetylated using acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane. DMAP acts as a nucleophilic catalyst, enhancing the electrophilicity of the acetylating agent. The reaction is complete within 2 hours at room temperature, yielding the tri-O-acetylated intermediate in 95% yield.

Key Consideration :

Exclusion of moisture is critical to prevent hydrolysis of the benzylidene group.

Anomeric Trichloroacetimidate Formation

The anomeric hydroxyl is converted to the trichloroacetimidate group via reaction with trichloroacetonitrile under basic conditions. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base promotes deprotonation of the anomeric hydroxyl, facilitating nucleophilic attack on trichloroacetonitrile. The alpha-anomer is favored due to the anomeric effect, with a typical alpha:beta ratio of 4:1.

Optimized Protocol :

-

Reagents : Trichloroacetonitrile (3.0 eq), DBU (0.2 eq)

-

Solvent : Anhydrous dichloromethane

-

Temperature : 0°C to room temperature, 12 hours

-

Yield : 70–75%

Critical Analysis of Side Reactions and Mitigation Strategies

Trichloroacetamide Formation

A major side reaction involves the rearrangement of trichloroacetimidate to trichloroacetamide, which deactivates the donor. Studies using isotopically labeled donors have shown this occurs via an intermolecular aglycon transfer mechanism (Scheme 1C). To suppress this:

Competing Glycosylation Pathways

Lewis acids like InBr3 or In(OTf)3 can prematurely activate the trichloroacetimidate, leading to oligomerization. Substoichiometric amounts (0.05–0.1 eq) of In(III) salts balance activation and stability.

Characterization and Quality Control

The final product is characterized by:

-

NMR Spectroscopy :

-

¹H NMR (CDCl3): δ 5.52 (d, J = 3.5 Hz, H-1), 2.08 (s, 3H, OAc), 1.98 (s, 3H, NHAc).

-

¹³C NMR : δ 170.5 (C=O), 101.2 (C-1), 97.8 (benzylidene).

-

-

High-Resolution Mass Spectrometry : [M+Na]+ calcd. for C19H21Cl3N2O7Na: 517.032; found: 517.029.

Synthetic Protocol Summary

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | 2-Acetamido Formation | Ac2O, NaHCO3, H2O, rt, 6h | 85% |

| 2 | 4,6-O-Benzylidene Protection | PhCH(OCH3)2, CSA, DMF, 60°C, 4h | 80% |

| 3 | 3-O-Acetylation | Ac2O, DMAP, CH2Cl2, rt, 2h | 95% |

| 4 | Trichloroacetimidate Installation | Cl3CCN, DBU, CH2Cl2, 0°C→rt, 12h | 73% |

Industrial and Research Applications

This compound is pivotal in synthesizing T-antigen analogs and tumor-associated carbohydrate antigens. Its trichloroacetimidate group enables efficient glycosylation under mild conditions, making it indispensable in glycoconjugate vaccine development .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are typically catalyzed by acids or Lewis acids, which activate the trichloroacetimidate group, facilitating the formation of glycosidic bonds .

Common Reagents and Conditions: Common reagents used in these reactions include catalytic amounts of acids such as trifluoromethanesulfonic acid or boron trifluoride etherate. The reactions are usually carried out in anhydrous solvents like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the trichloroacetimidate group .

Major Products: The major products of these reactions are glycosides, which are formed by the transfer of the glycosyl group from the donor to an acceptor molecule. These glycosides can be further modified to produce complex oligosaccharides and glycoconjugates .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

AA-BDT serves as a building block in the synthesis of complex carbohydrates and glycoconjugates. Its primary applications include:

- Glycosylation Reactions : AA-BDT is extensively used as a glycosyl donor to form glycosidic bonds with various acceptors. This property is crucial for constructing complex glycans necessary for studying carbohydrate-protein interactions and developing therapeutic agents .

- Glycobiology Research : The compound plays a vital role in glycobiology, particularly in the study of glycosylation processes. By incorporating AA-BDT into synthetic glycans, researchers can explore the roles of specific carbohydrate structures in biological processes such as cell adhesion and immune recognition.

- Glycomimetics Development : AA-BDT can be utilized to create glycomimetics—synthetic molecules that mimic natural glycans. These glycomimetics are essential tools for studying carbohydrate-protein interactions and could lead to the development of drugs targeting glycan-mediated processes.

Case Studies and Research Findings

Several studies highlight the applications of AA-BDT in synthetic methodologies:

- Glycosidic Bond Formation : Research has demonstrated that AA-BDT can facilitate the formation of glycosidic bonds under mild conditions, making it suitable for synthesizing oligosaccharides and glycoconjugates without significant side reactions .

- Trichloroacetimidates as Electrophiles : AA-BDT, categorized as a trichloroacetimidate, has been shown to act as an excellent electrophile when activated by Lewis or Brønsted acids. This property allows for diverse synthetic applications, including alkylation reactions and the formation of complex molecular architectures .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to AA-BDT and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate | C19H21Cl3N2O7 | Contains a benzoyl group instead of an acetyl group |

| 2-(Acetamido)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose | C18H21NO7 | Lacks trichloroacetimidate functionality |

| 1-(Benzoyl)-D-galactopyranose | C13H16O5 | Simpler structure without nitrogen substituents |

Wirkmechanismus

The mechanism of action of 2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate involves the activation of the trichloroacetimidate group by an acid catalyst. This activation generates a highly reactive intermediate that can readily transfer the glycosyl group to an acceptor molecule, forming a glycosidic bond. The molecular targets of this compound are the hydroxyl groups of the acceptor molecules, which participate in the glycosylation reaction .

Vergleich Mit ähnlichen Verbindungen

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate (CAS 390400-47-2)

- Structural Difference : The 3-O-acetyl group is replaced with a benzoyl moiety (C₆H₅COO−).

- Molecular Formula : C₂₄H₂₃Cl₃N₂O₇ (MW 555.80).

- However, it enhances stability against hydrolysis .

- Applications : Used in antiviral agents and protease inhibitors due to improved lipophilicity, aiding membrane permeability in drug candidates .

2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranoside Trichloroacetimidate

- Structural Difference : Benzoyl groups at 2,3,4,6-O positions instead of acetyl/benzylidene.

- Reactivity : Multiple benzoyl groups increase steric hindrance, reducing glycosylation yields but enabling precise stereochemical control.

- Applications : Key for synthesizing galactose-rich oligosaccharides in glycoconjugate vaccines .

2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl Azide (CAS 168397-51-1)

- Structural Difference : Replaces trichloroacetimidate with an azide group.

- Applications : Enables click chemistry (e.g., CuAAC reactions) for bioconjugation, contrasting with the target compound’s glycosylation focus .

Comparative Data Table

Biologische Aktivität

2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-alpha-D-galactopyranose Trichloroacetimidate (CAS Number: 171973-69-6) is a glycosyl donor that has garnered attention in carbohydrate chemistry due to its potential biological activities and applications in glycosylation reactions. This compound is characterized by its unique structural features, which include a trichloroacetimidate functional group that enhances its reactivity in synthetic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 495.74 g/mol. Its structure includes:

- An acetylamino group

- A benzylidene protection on the 4,6-positions

- A trichloroacetimidate moiety that facilitates glycosylation reactions

This configuration allows for selective reactivity in various chemical transformations, making it a valuable intermediate in the synthesis of complex carbohydrates.

Glycosylation Reactions

The primary biological activity associated with this compound is its role as a glycosyl donor in glycosylation reactions. These reactions are crucial for the synthesis of oligosaccharides and glycoconjugates, which have significant biological implications, including:

- Cell-cell recognition

- Immune response modulation

- Pathogen interaction

Selectivity in Glycosylation

Research indicates that the selectivity of this compound in glycosylation reactions can be influenced by several factors, including:

- Reaction Conditions : The presence of catalysts such as Lewis acids can enhance selectivity.

- Substituents : The nature of protecting groups affects the anomeric selectivity observed during the reaction.

- Steric Effects : Bulky groups can hinder or facilitate access to the reactive center, influencing the outcome of the glycosylation.

Case Studies

Several studies have investigated the biological implications of compounds derived from this compound:

- Inhibition of Amyloid Aggregation : A study demonstrated that certain monosaccharides could inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. The interactions between these sugars and amyloid peptides were analyzed using molecular simulations, indicating potential therapeutic applications for glycosides derived from this compound .

- Antimicrobial Activity : Research has shown that glycosides synthesized from this trichloroacetimidate exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

- Cancer Research : Compounds derived from this trichloroacetimidate have been explored for their ability to modulate immune responses in cancer therapy. Their role as immunomodulators has been highlighted in several studies focusing on enhancing T-cell responses against tumors .

Data Table: Summary of Biological Activities

Q & A

Q. What is the structural significance of the benzylidene and acetyl protecting groups in this compound?

The benzylidene group at the 4,6-O-positions serves as a rigid, acid-labile protecting group that stabilizes the pyranose ring conformation and directs regioselectivity during glycosylation. The 3-O-acetyl group provides transient protection for the hydroxyl group, which can be selectively deacetylated under mild basic conditions (e.g., NaOMe/MeOH). These groups collectively enhance solubility in organic solvents and prevent undesired side reactions during glycosylation .

Q. How is this trichloroacetimidate typically synthesized, and what are the critical steps?

Synthesis involves:

- Step 1 : Protection of the 4,6-hydroxyl groups of 2-acetamido-2-deoxy-D-galactose with benzaldehyde dimethyl acetal under acidic catalysis to form the benzylidene derivative.

- Step 2 : Acetylation of the 3-OH group using Ac₂O/pyridine.

- Step 3 : Activation of the anomeric hydroxyl as a trichloroacetimidate via reaction with Cl₃CCN and a base (e.g., DBU or K₂CO₃) in anhydrous dichloromethane . Key Data :

Q. What analytical techniques are essential for confirming the compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry (e.g., benzylidene protons at δ 5.50–5.60 ppm) and anomeric configuration (α-configuration confirmed by J₁,₂ coupling ≈ 3–4 Hz).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C₁₉H₂₁Cl₃N₂O₇, MW 495.74) .

Advanced Research Questions

Q. How can the stereochemical outcome of glycosylation reactions using this donor be controlled?

The α-configuration of the trichloroacetimidate donor favors β-glycoside formation via an Sₙ2-like mechanism. Stereocontrol is achieved by:

- Promoter Choice : TMSOTf or BF₃·OEt₂ as Lewis acids to stabilize the oxocarbenium ion intermediate.

- Solvent Polarity : Low-polarity solvents (e.g., toluene) enhance β-selectivity by reducing ion-pair separation.

- Temperature : Reactions at −40°C minimize anomerization . Example : Glycosylation of a secondary alcohol acceptor with this donor in CH₂Cl₂ at −20°C using TMSOTf yielded β-linked disaccharides in >80% yield and >95% stereoselectivity .

Q. What strategies address low reactivity of this donor in glycosylation with hindered acceptors?

- Preactivation Protocol : Preactivate the donor with TMSOTf for 5–10 min before adding the acceptor to enhance reactivity.

- Microwave Assistance : Short reaction times (5–10 min) under microwave irradiation (50°C) improve conversion for sterically hindered acceptors.

- Additives : Molecular sieves (4Å) or NIS/TfOH combinations can stabilize reactive intermediates .

Q. How do competing side reactions (e.g., trichloroacetamide formation) impact glycosylation efficiency?

Trichloroacetamide byproducts arise from premature hydrolysis of the imidate. Mitigation strategies include:

Q. What computational tools are effective for predicting glycosylation outcomes with this donor?

Quantum mechanical (QM) methods (e.g., DFT at the B3LYP/6-31G* level) model transition-state geometries and predict stereoselectivity. Machine learning algorithms trained on experimental datasets (e.g., reaction temperature, promoter, solvent) can optimize conditions for novel acceptors .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for glycosylation with this donor: How to resolve?

Variations arise from differences in acceptor nucleophilicity and reaction setups. For example:

- Primary vs. Secondary Acceptors : Yields drop from 85% to 60% when moving from primary to secondary alcohols due to steric hindrance.

- Solution : Use bulky promoters (e.g., TBDPSOTf) or iterative glycosylation protocols. Reference datasets from and show consistent trends when normalized for acceptor type .

Methodological Guidelines

Designing experiments to study the donor’s stability under varying conditions

Integrating this donor into automated oligosaccharide synthesis platforms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.